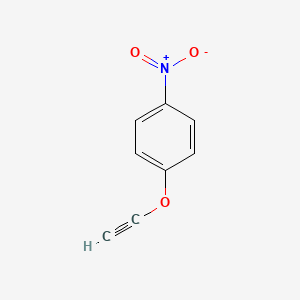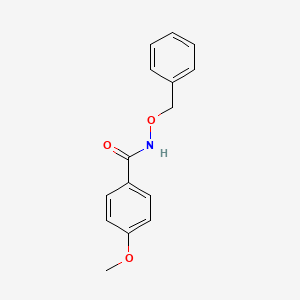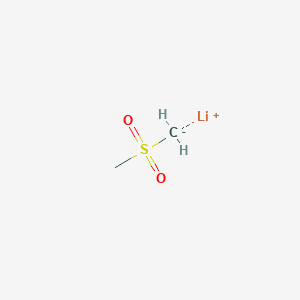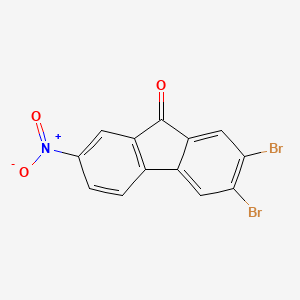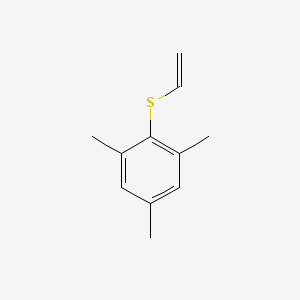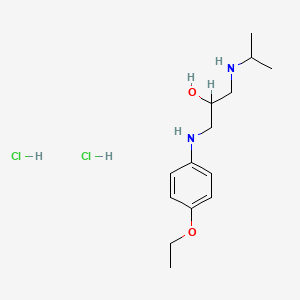
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is a chemical compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its complex structure, which includes an isopropylamino group and a phenetidino group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of isopropylamine with a suitable phenetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular and neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the activation or inhibition of G-protein coupled receptors, leading to downstream effects on cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker used for treating high blood pressure.
Propranolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its beta-adrenergic blocking activity.
Uniqueness
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other beta-blockers, it may have a different affinity for various beta-adrenergic receptor subtypes, leading to unique therapeutic effects and side effect profiles.
Properties
CAS No. |
20014-08-8 |
|---|---|
Molecular Formula |
C14H26Cl2N2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(4-ethoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O2.2ClH/c1-4-18-14-7-5-12(6-8-14)16-10-13(17)9-15-11(2)3;;/h5-8,11,13,15-17H,4,9-10H2,1-3H3;2*1H |
InChI Key |
SZTNHUOSIRKRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CNC(C)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



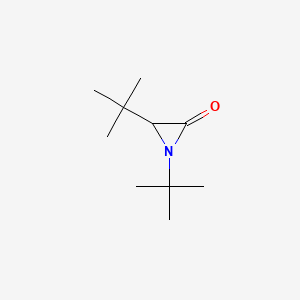
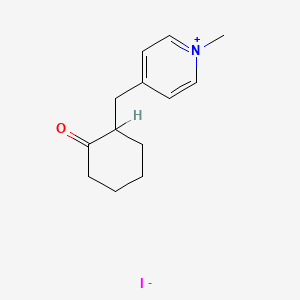

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
